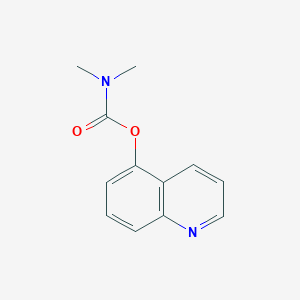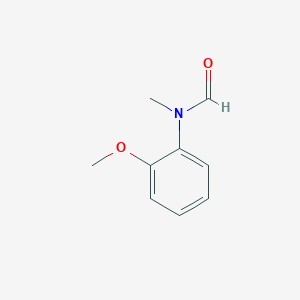![molecular formula C14H10O4 B14128754 [1,1'-Biphenyl]-2,6-dicarboxylic acid CAS No. 4445-52-7](/img/structure/B14128754.png)
[1,1'-Biphenyl]-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-2,6-dicarboxylic acid is an organic compound consisting of two benzene rings connected by a single bond, with carboxylic acid groups attached to the 2 and 6 positions of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,6-dicarboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,6-dicarboxylic acid may involve scalable synthetic methodologies such as the Wurtz-Fittig reaction, Ullmann coupling, or other metal-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow processes and automated systems .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,6-dicarboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols, aldehydes, or hydrocarbons.
Substitution: Halogenated biphenyls, nitro biphenyls, or sulfonated biphenyls.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-2,6-dicarboxylic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine: In biological research, this compound is used to study enzyme immobilization and stabilization.
Industry: Industrially, [1,1’-Biphenyl]-2,6-dicarboxylic acid is used in the production of polymers, resins, and coatings. Its structural properties make it suitable for creating materials with specific mechanical and thermal characteristics .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,6-dicarboxylic acid in various applications involves its ability to form stable complexes with metals and other organic molecules. In catalysis, it acts as a ligand, facilitating the formation of active catalytic sites. In biological systems, it can interact with enzymes and proteins, affecting their stability and activity .
Comparison with Similar Compounds
Terephthalic Acid: Similar in structure but with carboxylic acid groups at the 1 and 4 positions.
Isophthalic Acid: Carboxylic acid groups at the 1 and 3 positions.
Biphenyl-4,4’-dicarboxylic Acid: Carboxylic acid groups at the 4 positions of both benzene rings.
Uniqueness: [1,1’-Biphenyl]-2,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and the types of complexes it can form. This positioning allows for unique interactions in both chemical and biological systems, making it a valuable compound for specialized applications .
Properties
CAS No. |
4445-52-7 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-phenylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-7-4-8-11(14(17)18)12(10)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
SGRVMTDADJLWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


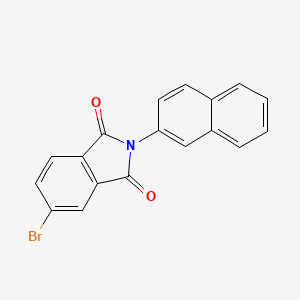
![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)

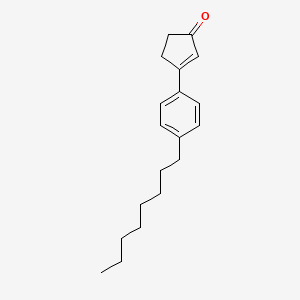
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
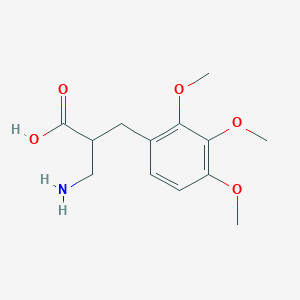
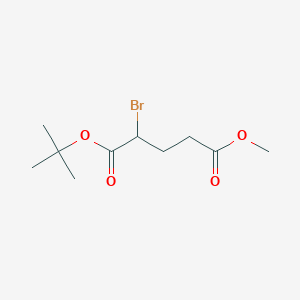

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
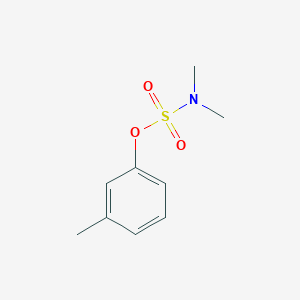
![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
